3,3,4,4,5,5,5-Heptafluoropent-1-ene

Description

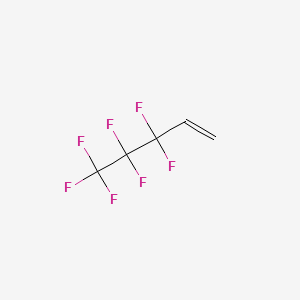

3,3,4,4,5,5,5-Heptafluoropent-1-ene (CAS: 71164-40-4) is a fluorinated alkene with the molecular formula C₅H₃F₇ and a molecular weight of 196.07 g/mol. It is characterized by a terminal double bond and seven fluorine atoms distributed across the 3rd, 4th, and 5th carbon positions. Key properties include:

This compound is synthesized via high-pressure copolymerization with tetrafluoroethylene (TFE), yielding high-molecular-weight fluoropolymers used in applications like proton exchange membranes (PEMs) and advanced materials . Its low boiling point and volatility make it suitable for low-pressure deposition techniques in polymer synthesis .

Propriétés

IUPAC Name |

3,3,4,4,5,5,5-heptafluoropent-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F7/c1-2-3(6,7)4(8,9)5(10,11)12/h2H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQAPOTKKMIZDGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3F7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40895154 | |

| Record name | 3,3,4,4,5,5,5-Heptafluoropent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355-08-8, 71164-40-4 | |

| Record name | 3,3,4,4,5,5,5-Heptafluoro-1-pentene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=355-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3,4,4,5,5,5-Heptafluoropent-1-ene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000355088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,4,4,5,5,5-Heptafluoro-1-pentene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071164404 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3,4,4,5,5,5-Heptafluoropent-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40895154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3,4,4,5,5,5-heptafluoropent-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 71164-40-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Activité Biologique

3,3,4,4,5,5,5-Heptafluoropent-1-ene (CAS No. 71164-40-4) is a perfluorinated compound that has gained attention in various fields due to its unique chemical properties and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by a pentene backbone with seven fluorine atoms attached. This high degree of fluorination imparts distinct physicochemical properties such as increased stability and hydrophobicity. The compound is classified as a highly flammable liquid and can cause severe skin burns and eye damage upon contact .

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interactions with biological macromolecules. The presence of multiple fluorine atoms can enhance the compound's ability to interact with enzymes and receptors through:

- Hydrophobic interactions : The fluorinated structure increases hydrophobicity, which can influence membrane permeability and receptor binding.

- Electrostatic interactions : Fluorine's electronegativity may facilitate specific interactions with charged residues in proteins.

In Vitro Studies

Recent studies have explored the cytotoxic effects of this compound on various cell lines. For example:

- Cytotoxicity Assays : Research indicates that exposure to varying concentrations of the compound results in significant cytotoxic effects on human liver carcinoma cells (HepG2), with IC50 values indicating potential for inducing apoptosis .

Case Studies

A notable case study examined the effects of perfluorinated compounds on cellular mechanisms:

- Study Overview : A comparative analysis was conducted on the effects of several perfluorinated compounds including this compound on cancer cell lines.

- Findings : The study reported that compounds with higher fluorination levels exhibited increased cytotoxicity and altered gene expression related to apoptosis pathways .

Toxicological Assessments

Toxicological assessments have been performed to evaluate the safety profile of this compound:

Comparaison Avec Des Composés Similaires

2,3,3,4,4,5,5-Heptafluoro-1-pentene (CAS: 1547-26-8)

- Molecular formula : C₅H₃F₇ (isomer of the target compound).

- Structural difference : Fluorine atoms are distributed at the 2nd, 3rd, 4th, and 5th carbons, altering steric and electronic effects.

- Applications: Limited data, but it shares a similar HS code (29033919) for fluorinated hydrocarbons in India, suggesting comparable industrial use .

- Key distinction : The shifted fluorine arrangement likely impacts boiling point and copolymer reactivity compared to 3,3,4,4,5,5,5-heptafluoropent-1-ene.

3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-ene (CAS: 239795-57-4)

- Molecular formula : C₆H₃F₉.

- Structural features : A branched structure with a trifluoromethyl (-CF₃) group and six fluorine atoms.

- Molecular weight : 246.074 g/mol .

- Key distinction : The trifluoromethyl group increases steric hindrance and thermal stability, reducing volatility compared to the linear heptafluoropent-1-ene.

2-Chloro-3,3,4,4,5,5,5-heptafluoropent-1-ene (CAS: 261503-64-4)

- Molecular formula : C₅H₂ClF₇.

- Functional group : Chlorine substitution at the 2nd carbon introduces polarity and alters reactivity.

Comparison with Functionalized Derivatives

3,3,4,4,5,5,5-Heptafluoropentan-2-ol (CAS: 85571-83-1)

- Molecular formula : C₅H₅F₇O.

- Functional group : Hydroxyl (-OH) group at the 2nd carbon.

- Key distinction : The -OH group enables hydrogen bonding, significantly increasing boiling point and solubility in polar solvents compared to the parent alkene. This derivative is more suited for applications requiring hydrophilicity .

Reactivity and Polymerization Behavior

Copolymerization with Tetrafluoroethylene (TFE)

- This compound : Reactivity ratios favor its incorporation into copolymers under high pressure (10,000–15,000 atm), producing high-molecular-weight amorphous fluoropolymers with glass transition temperatures suitable for PEMs .

- Comparison with 3,3,3-trifluoropropene : The latter exhibits lower copolymerization rates with TFE, resulting in less thermally stable polymers .

Volatility and Deposition

- The target compound’s low boiling point (30°C) allows for efficient vapor-phase deposition, whereas bulkier derivatives like C₆H₃F₉ (Section 2.2) require specialized processing due to reduced volatility .

Data Tables

Table 1. Physical and Chemical Properties

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Application |

|---|---|---|---|---|

| This compound | C₅H₃F₇ | 196.07 | 30 | Fluoropolymer synthesis |

| 2,3,3,4,4,5,5-Heptafluoro-1-pentene | C₅H₃F₇ | 196.07 | N/A | Industrial hydrocarbons |

| 3,4,4,5,5,5-Hexafluoro-3-(trifluoromethyl)pent-1-ene | C₆H₃F₉ | 246.07 | N/A | Specialty materials |

Table 2. Reactivity in Copolymerization

| Comonomer | Reactivity with TFE | Pressure Range (atm) | Polymer Molecular Weight |

|---|---|---|---|

| This compound | High | 10,000–15,000 | High (amorphous) |

| 3,3,3-Trifluoropropene | Moderate | 5,000–10,000 | Medium (oily products) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.